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Compound Name:
ethyl 5-hydroxy-1-methyl-1H-

pyrazole-3-carboxylate

Cat. No.: B1314084 Get Quote

An In-depth Technical Guide: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate:

Chemical Properties and Synthetic Utility

Executive Summary This guide provides a comprehensive technical overview of ethyl 5-
hydroxy-1-methyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest

to researchers in medicinal chemistry and drug development. The pyrazole scaffold is a well-

established pharmacophore present in numerous approved drugs, valued for its diverse

biological activities.[1][2] This document delves into the core chemical properties of this specific

derivative, including its molecular structure, tautomerism, physicochemical characteristics, and

spectroscopic profile. Furthermore, it presents a detailed synthetic protocol, explores its key

chemical reactivities, and discusses its applications as a versatile building block for creating

more complex molecules. The insights herein are curated to provide researchers, scientists,

and drug development professionals with the foundational knowledge required for its effective

use in the laboratory.

Introduction: The Significance of the Pyrazole
Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a

cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and ability to act

as a hydrogen bond donor and acceptor allow it to interact with a wide array of biological

targets. This has led to the development of numerous successful therapeutic agents across
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various disease areas, including inflammation, cancer, and infectious diseases.[1][2] Ethyl 5-
hydroxy-1-methyl-1H-pyrazole-3-carboxylate represents a functionally rich and synthetically

accessible member of this class, making it a valuable starting material for the synthesis of

novel bioactive compounds.

Molecular Structure and Physicochemical
Properties
Chemical Identity

Systematic Name: Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate

CAS Number: 51986-17-5[3][4]

Molecular Formula: C₇H₁₀N₂O₃[3]

Molecular Weight: 170.17 g/mol [3][5]

Structural Elucidation and Tautomerism
A critical feature of 5-hydroxypyrazoles is their existence in tautomeric equilibrium with their

keto form, 5-oxo-4,5-dihydropyrazole. This keto-enol tautomerism is influenced by the solvent,

temperature, and pH. While named as the "5-hydroxy" derivative, the keto form can be a

significant contributor to its overall chemical behavior. Studies on analogous compounds, such

as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, have shown that the hydroxy (enol)

form is predominant in polar aprotic solvents like DMSO, which is crucial for spectroscopic

analysis.[6]

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data Summary
The key physicochemical properties are summarized below, providing essential data for

experimental design, handling, and storage.
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Property Value Source

Melting Point 140-141 °C [5]

Boiling Point
337.2 °C at 760 mmHg

(Predicted)
[5]

Density 1.29 g/cm³ (Predicted) [5]

pKa 8.31 ± 0.28 (Predicted) [3]

XLogP3 0.3 [5]

Storage
Sealed in dry, Room

Temperature
[3]

Synthesis and Purification
Mechanistic Rationale
The synthesis of 5-hydroxypyrazole-3-carboxylates is classically achieved via a condensation

reaction between a substituted hydrazine and a β-keto ester or its equivalent. A highly relevant

and efficient method involves the reaction of methylhydrazine with diethyl butynedioate.[7] This

reaction proceeds through a Michael addition of the hydrazine to one of the activated alkyne

carbons, followed by an intramolecular cyclization and tautomerization to yield the stable

aromatic pyrazole ring.

Recommended Synthetic Protocol
The following protocol is adapted from a described synthesis method for the title compound.[7]

Expertise Note: The initial reaction is highly exothermic. Maintaining a low temperature (< 0 °C)

during the addition of methylhydrazine is critical to prevent side reactions and ensure a high

yield of the desired intermediate. The subsequent thermal cyclization should be monitored to

ensure complete conversion.
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Start Materials:
- Diethyl butynedioate

- 40% Methylhydrazine (aq)
- Diethyl ether

Step 1: Condensation
- Dissolve diethyl butynedioate in diethyl ether.

- Cool to -10 °C.
- Add methylhydrazine dropwise, keeping T < 0 °C.

Step 2: Isolate Intermediate
- A white solid precipitates.

- Collect via suction filtration.
- Wash with cold diethyl ether.

Step 3: Cyclization
- Transfer intermediate to a reaction vessel.

- Heat in an oil bath to 100 °C.
- Monitor reaction until completion (e.g., by TLC).

Step 4: Purification
- Cool the reaction mixture.

- Purify the crude product via recrystallization (e.g., from ethanol/water).

Final Product:
Ethyl 5-hydroxy-1-methyl-1H-

pyrazole-3-carboxylate

Click to download full resolution via product page

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a thermometer,

dissolve diethyl butynedioate in diethyl ether.
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Condensation: Cool the solution to -10 °C using an ice-salt bath.

Reagent Addition: Add a 40% aqueous solution of methylhydrazine dropwise via the

dropping funnel. Ensure the internal temperature does not rise above 0 °C.[7]

Intermediate Formation: Upon completion of the addition, stir the reaction for an additional

30 minutes at -5 °C. A significant amount of white solid will precipitate.[7]

Isolation: Isolate the solid intermediate by suction filtration, washing the filter cake with a

small amount of cold diethyl ether.

Cyclization: Transfer the dried intermediate to a clean flask and heat it in a preheated oil bath

at 100 °C until the reaction is complete (as monitored by Thin Layer Chromatography).

Purification: After cooling to room temperature, the crude product can be purified by

recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture,

to yield the final product.

Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a combination of spectroscopic methods. While

specific spectra for the title compound are not widely published, data can be reliably predicted

based on its structure and published data for close analogs.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique

proton environment. The use of DMSO-d₆ as a solvent is recommended to clearly observe

the hydroxyl proton.
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Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale &
Notes

~12.0
Singlet
(broad)

1H OH

The acidic
proton on the
hydroxyl
group, its
broadness
and position
are
characteristic.
Analog data
shows this at
12.16 ppm.[6]

~6.0 Singlet 1H Pyrazole C4-H

Aromatic proton

on the pyrazole

ring. Analog

data shows this

at 5.98 ppm.[6]

4.25 Quartet 2H -OCH₂CH₃

Ethyl ester

methylene

protons, split by

the adjacent

methyl group.

3.75 Singlet 3H N-CH₃

Methyl group

attached to the

pyrazole

nitrogen.

| 1.30 | Triplet | 3H | -OCH₂CH₃ | Ethyl ester methyl protons, split by the adjacent methylene

group. |

¹³C NMR: The carbon spectrum will confirm the carbon backbone of the molecule.
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Predicted Chemical Shift (δ, ppm) Assignment

~162 Ester Carbonyl (C=O)

~155 Pyrazole C5-OH

~140 Pyrazole C3

~95 Pyrazole C4

~61 -OCH₂CH₃

~35 N-CH₃

| ~14 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration

3200-3400 (broad) O-H Stretching (hydroxyl)

~1725 C=O Stretching (ester carbonyl)

~1600, ~1500 C=N, C=C Ring Stretching (pyrazole)

| ~1250 | C-O | Stretching (ester) |

Mass Spectrometry (MS)
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion

(M⁺) peak at m/z = 170. Key fragmentation pathways would likely involve the loss of the ethoxy

group (-•OCH₂CH₃, m/z = 45) from the ester, or the loss of ethylene (C₂H₄) via McLafferty

rearrangement, followed by subsequent fragmentation of the pyrazole ring.

Chemical Reactivity and Synthetic Utility
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a trifunctional molecule, with

reactive sites at the hydroxyl group, the ester, and the pyrazole ring, making it a versatile
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synthetic intermediate.

Ethyl 5-hydroxy-1-methyl-
1H-pyrazole-3-carboxylate

5-Hydroxy-1-methyl-1H-
pyrazole-3-carboxylic acid

Ethyl 5-bromo-1-methyl-
1H-pyrazole-3-carboxylate

O-Acylated Product

1. NaOH (aq), Heat
2. H₃O⁺

POBr₃, Acetonitrile
Heat

Ac₂O or RCOCl
Pyridine

Click to download full resolution via product page

Caption: Key reaction pathways of the title compound.
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Reactions at the Hydroxyl Group: The phenolic hydroxyl group is nucleophilic and can

undergo O-alkylation or O-acylation under basic conditions. Critically, it can also be

converted into a good leaving group. For instance, treatment with phosphorus oxybromide

(POBr₃) effectively replaces the hydroxyl group with a bromine atom, yielding ethyl 5-bromo-

1-methyl-1H-pyrazole-3-carboxylate, a key intermediate for cross-coupling reactions.[7]

Reactions at the Ester Group: The ethyl ester can be readily hydrolyzed to the corresponding

carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be

activated (e.g., to an acid chloride) and reacted with amines to form amides, expanding the

molecular diversity.

Reactions on the Pyrazole Ring: The pyrazole ring itself can undergo electrophilic aromatic

substitution, typically at the C4 position. The position is activated by the electron-donating

hydroxyl and N-methyl groups.

Applications in Research and Drug Development
The value of this compound lies in its role as a scaffold and intermediate for the synthesis of

potential therapeutic agents.

Scaffold for Bioactive Molecules: Pyrazole derivatives are known to possess a wide range of

biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[8]

[9] This compound provides a pre-functionalized core that can be elaborated through the

reactions described above to build libraries of novel compounds for biological screening.

Key Synthetic Intermediate: Its utility as a building block is demonstrated in multi-step

syntheses. For example, after converting the hydroxyl to a bromo group, the ester can be

hydrolyzed and converted to an amine, yielding 5-bromo-1-methyl-1H-pyrazol-3-amine,

another versatile building block.[7]

Conclusion
Ethyl 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate is a compound with significant

potential for chemical synthesis and drug discovery. Its well-defined physicochemical

properties, accessible synthesis, and multiple reactive sites provide a robust platform for

creating novel molecular architectures. A thorough understanding of its tautomerism,
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spectroscopic characteristics, and chemical reactivity is essential for any researcher aiming to

leverage this valuable pyrazole derivative in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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